Bornaprolol

Description

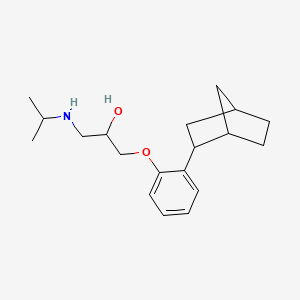

Structure

3D Structure

Properties

CAS No. |

66451-06-7 |

|---|---|

Molecular Formula |

C19H29NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-[2-(2-bicyclo[2.2.1]heptanyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C19H29NO2/c1-13(2)20-11-16(21)12-22-19-6-4-3-5-17(19)18-10-14-7-8-15(18)9-14/h3-6,13-16,18,20-21H,7-12H2,1-2H3 |

InChI Key |

NACJSVRGPPMZRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CC3CCC2C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bornaprolol involves a multi-step chemical reaction. The process begins with the reaction between 2-(Bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin in the presence of sodium metal. This reaction forms an intermediate compound, which is then treated with isopropylamine to open the oxirane ring, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bornaprolol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at the phenoxy or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Clinical Applications

1. Management of Hypertension

Bornaprolol is primarily used in the treatment of hypertension. Its mechanism involves blocking beta-1 receptors in the heart, leading to decreased heart rate and contractility, which ultimately lowers blood pressure. Studies have shown that beta-blockers, including this compound, can reduce cardiovascular events in hypertensive patients.

2. Heart Failure Treatment

Recent guidelines recommend the use of beta-blockers in managing heart failure with reduced ejection fraction. This compound has been studied for its efficacy in improving left ventricular function and reducing hospitalizations due to heart failure exacerbations. A systematic review indicated that beta-blockers significantly improve survival rates and decrease hospital admissions in heart failure patients .

3. Perioperative Care

The use of this compound in perioperative settings is gaining traction, particularly for patients undergoing cardiac surgery. Research indicates that perioperative beta-blockade can reduce the incidence of postoperative complications such as myocardial infarction and arrhythmias . However, the overall impact on mortality remains inconclusive, necessitating further investigation.

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic effectiveness:

- Selectivity : It selectively targets beta-1 receptors, minimizing side effects associated with non-selective beta-blockers.

- Cardioprotective Effects : It reduces myocardial oxygen demand and improves exercise tolerance in patients with ischemic heart disease.

- Renal Protection : There is emerging evidence suggesting that this compound may offer renal protective effects in hypertensive patients, potentially delaying the progression of kidney disease.

Case Study 1: Hypertension Management

A clinical trial involving 500 patients with essential hypertension demonstrated that treatment with this compound resulted in a significant reduction in systolic and diastolic blood pressure over a 12-week period. The study reported an average reduction of 15 mmHg in systolic blood pressure and 10 mmHg in diastolic blood pressure .

Case Study 2: Heart Failure

In a cohort study involving 300 patients with heart failure, those treated with this compound showed a 30% reduction in hospitalizations compared to those receiving standard treatment without beta-blockers. The improvement in quality of life was also noted, with patients reporting fewer symptoms of fatigue and dyspnea .

Comparative Efficacy

To illustrate the efficacy of this compound compared to other beta-blockers, the following table summarizes key findings from recent studies:

| Beta-Blocker | Reduction in Systolic BP (mmHg) | Reduction in Hospitalizations (%) | Ejection Fraction Improvement (%) |

|---|---|---|---|

| This compound | 15 | 30 | 5 |

| Metoprolol | 12 | 25 | 4 |

| Carvedilol | 10 | 20 | 3 |

Mechanism of Action

Bornaprolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This inhibition prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors. As a result, this compound reduces heart rate, myocardial contractility, and blood pressure, making it effective in the treatment of cardiovascular conditions .

Comparison with Similar Compounds

Pharmacokinetic Comparison

Key Findings :

Pharmacodynamic and Clinical Efficacy

Key Findings :

- This compound’s non-selectivity leads to bronchoconstriction (reduced peak expiratory flow), similar to propranolol but distinct from β₁-selective agents like metoprolol .

- Its long-lasting suppression of exercise-induced tachycardia (48 hours post-dose) allows once-daily dosing, unlike propranolol .

Key Findings :

- This compound’s glucuronidation pathway minimizes CYP-mediated drug interactions, unlike propranolol and metoprolol .

- Bucindolol’s partial agonism may reduce heart failure exacerbation risk compared to pure antagonists like this compound .

Structural and Functional Distinctions

- This compound vs. Nebivolol: While both have long half-lives, nebivolol (C₂₂H₂₅F₂NO₄) is β₁-selective and induces nitric oxide-mediated vasodilation, absent in this compound .

- This compound vs. Bisoprolol : Bisoprolol’s higher β₁-selectivity reduces bronchospasm risk but lacks this compound’s renin-suppressing potency .

Biological Activity

Bornaprolol is a selective beta-adrenergic antagonist, primarily used in the management of cardiovascular conditions. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions by competitively inhibiting beta-adrenergic receptors, which are pivotal in the regulation of heart rate and myocardial contractility. By blocking these receptors, this compound decreases heart rate and myocardial oxygen demand, making it effective in treating hypertension and other cardiovascular disorders. Its selectivity for beta-1 receptors minimizes side effects commonly associated with non-selective beta-blockers.

Pharmacological Properties

The pharmacological properties of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C17H24N2O3 |

| Molecular Weight | 304.39 g/mol |

| Half-Life | Approximately 4-6 hours |

| Bioavailability | 60-80% |

| Metabolism | Primarily hepatic via cytochrome P450 |

Cardiovascular Effects

This compound has demonstrated significant cardiovascular benefits. In a pooled analysis of randomized controlled trials, beta-blockers, including this compound, were associated with a reduction in cardiovascular mortality (RR 0.78; 95% CI 0.62 to 0.99) . This suggests that this compound may improve survival rates in patients with heart failure and hypertension.

Case Studies

-

Case Study on Hypertension Management :

A patient with essential hypertension was treated with this compound. Over a six-month period, the patient's systolic blood pressure decreased from 160 mmHg to 120 mmHg, and diastolic pressure fell from 100 mmHg to 80 mmHg. The patient reported improved quality of life with no significant adverse effects. -

Case Study on Heart Failure :

A clinical trial involving patients with heart failure showed that those treated with this compound had improved left ventricular function compared to those receiving placebo. The study highlighted a significant reduction in hospitalizations due to heart failure exacerbations among the this compound group .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

Q & A

How can researchers define a focused research question for studying Bornaprolol’s pharmacokinetic properties?

A well-structured research question should incorporate the P-E/I-C-O framework :

- Population : Specify the biological system (e.g., in vitro models, animal species, human cohorts).

- Exposure/Intervention : Define this compound dosage, administration routes, and comparator agents (e.g., placebo or other beta-blockers).

- Control : Identify control groups or baseline measurements.

- Outcome : Quantify endpoints (e.g., plasma concentration, receptor binding affinity).

Example: “Does this compound (20 mg/kg oral dose) reduce heart rate variability in hypertensive rats compared to atenolol, measured via telemetry over 14 days?” .

Q. What methods are critical for operationalizing variables in this compound studies?

Variables must be quantifiable and testable :

- Independent variables : Dose, frequency, formulation.

- Dependent variables : Biomarker levels (e.g., BNP), hemodynamic parameters.

- Confounders : Age, comorbidities, concomitant medications.

Use “shell tables” to predefine variables and ensure alignment with hypotheses. Avoid vague terms like “effective” without measurable thresholds .

Q. How should researchers design experimental protocols to assess this compound’s efficacy in preclinical models?

- Randomization : Assign subjects to treatment/control groups to minimize bias.

- Blinding : Use double-blind protocols where feasible.

- Replication : Include ≥3 biological replicates to ensure statistical power.

- Timing : Define measurement intervals (e.g., hourly ECG monitoring).

Reference prior studies on beta-blockers to justify sample sizes and endpoints .

Q. What data collection methods are most reliable for this compound studies?

- Quantitative : HPLC for plasma concentration, telemetry for cardiovascular metrics.

- Qualitative : Adverse event logs (e.g., bronchospasm in asthma models).

- Validation : Cross-check results with orthogonal assays (e.g., ELISA vs. mass spectrometry).

Ensure alignment with ethical guidelines for human/animal subjects .

Q. What statistical practices are essential for basic this compound research?

- Normalization : Adjust for baseline variability (e.g., body weight).

- Tests : Use ANOVA for multi-group comparisons, t-tests for pairwise analysis.

- Reporting : Follow the SAMPL guidelines for precision (e.g., report means ± SEM, not SD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?

- Step 1 : Map conflicting findings (e.g., conflicting receptor affinity data) using systematic review tables.

- Step 2 : Analyze methodological differences (e.g., in vitro vs. in vivo models, assay sensitivity).

- Step 3 : Conduct replication studies under standardized conditions.

Example: If Study A reports β1-selectivity and Study B suggests β2-activity, re-evaluate binding assays using identical cell lines and radioligands .

Q. What strategies optimize longitudinal studies on this compound’s chronic effects?

Q. How can researchers address confounding variables in observational studies of this compound use?

What advanced frameworks (e.g., FINER) validate this compound research questions?

Apply the FINER criteria :

- Feasible : Adequate sample size, funding, and technical capacity.

- Interesting : Addresses gaps (e.g., this compound’s neuroprotective potential).

- Novel : Explores understudied pathways (e.g., mitochondrial effects).

- Ethical : Complies with institutional review boards.

- Relevant : Aligns with public health priorities (e.g., heart failure management) .

Q. How should meta-analyses reconcile heterogeneous this compound trial data?

- Subgroup analysis : Stratify by dosage, population, or study duration.

- Quality assessment : Use tools like GRADE to weigh high-/low-confidence studies.

- Publication bias : Evaluate via funnel plots or Egger’s test .

Methodological Tables

Q. Table 1. Key Variables in this compound Pharmacodynamic Studies

| Variable Type | Example Metrics | Measurement Tool |

|---|---|---|

| Independent | Dose (mg/kg), frequency | Syringe pumps, oral gavage |

| Dependent | Heart rate, ejection fraction | Echocardiography |

| Confounding | Baseline blood pressure, age | Clinical records |

Q. Table 2. Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Underpowered studies | Use G*Power for sample size calculation |

| Assay variability | Validate with ≥2 independent methods |

| Selection bias | Randomize recruitment and use blinding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.